molecular formula C15H18N2O3S3 B10887897 Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate

Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate

Cat. No.: B10887897
M. Wt: 370.5 g/mol
InChI Key: AGHBVDXLRJNCSO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of thiazoline and thiophene rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiazoline ring. This can be achieved through the condensation of a thioamide with an α-halo ketone under basic conditions . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The final step involves the coupling of the thiazoline and thiophene intermediates under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate involves its interaction with various molecular targets. The thiazoline and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is unique due to its combined thiazoline and thiophene structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H18N2O3S3

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H18N2O3S3/c1-2-20-14(19)12-9-4-3-5-10(9)23-13(12)17-11(18)8-22-15-16-6-7-21-15/h2-8H2,1H3,(H,17,18)

InChI Key

AGHBVDXLRJNCSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NCCS3

Origin of Product

United States

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